N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of pyridine derivatives like N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide involves several methodologies. One such method is the ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular formula of this compound is C20H18FN3O3S. The molecular weight is 367.38.Chemical Reactions Analysis
Pyridine derivatives like this compound can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of various sulfonamide derivatives, including those with structural similarities to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide, have shown promising antimicrobial activities. These compounds have been studied for their potential in combating bacterial and fungal infections, demonstrating the diverse applications of sulfonamide-based compounds in the field of antimicrobial research (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Activity
Sulfonamide derivatives have also been investigated for their antitumor properties. Studies have shown that certain sulfonamide compounds can exhibit significant antiproliferative and apoptotic activities against various human tumor cell lines, indicating their potential as anticancer agents. This research area explores the therapeutic applications of sulfonamide derivatives in oncology, highlighting their role in the development of new antitumor drugs (Abbassi et al., 2014).
Enzyme Inhibition
Sulfonamide compounds have been found to inhibit specific enzymes effectively, making them valuable in studying enzyme mechanisms and developing enzyme inhibitors. For example, certain sulfonamides have shown strong inhibitory effects against human carbonic anhydrase isoforms, which are important for various physiological processes. This research contributes to understanding enzyme function and the potential therapeutic applications of enzyme inhibitors (Gul et al., 2016).
Molecular Dynamic Simulation Studies
The exploration of sulfonamide derivatives through quantum chemical calculations and molecular dynamics simulations has provided insights into their adsorption and corrosion inhibition properties. Such studies are crucial for understanding the molecular interactions and reactivity of these compounds, which can be applied to various fields, including materials science and corrosion prevention (Kaya et al., 2016).
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-26-16-6-8-17(9-7-16)28(24,25)21-12-13-27-19-11-10-18(22-23-19)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHANPRYUVISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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